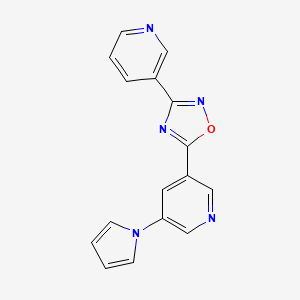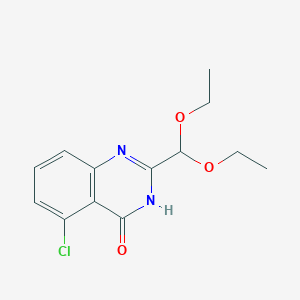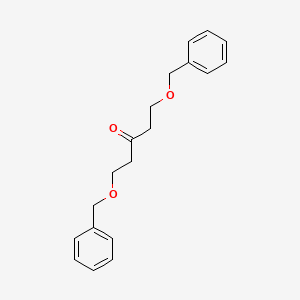
1,5-Dibenzyloxy-3-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dibenzyloxy-3-pentanone” is a heterocyclic organic compound . It’s also known as “1,5-Bis-benzyloxy-pentan-3-one” and has a CAS number of 241477-36-1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions has been described . The reaction of benzimidazolone derivatives, or their thio- or aza-counterparts, with an isocyanide in the presence of acetone unexpectedly gave rise to novel tricyclic benzodiazepine derivatives in good yield .properties
CAS RN |
241477-36-1 |
|---|---|
Product Name |
1,5-Dibenzyloxy-3-pentanone |
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,5-bis(phenylmethoxy)pentan-3-one |
InChI |
InChI=1S/C19H22O3/c20-19(11-13-21-15-17-7-3-1-4-8-17)12-14-22-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
ABKANBSVZLTZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



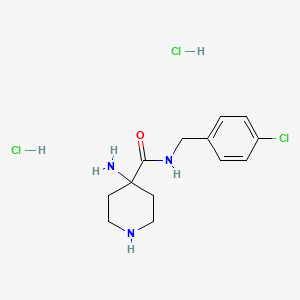
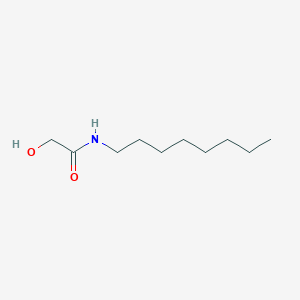
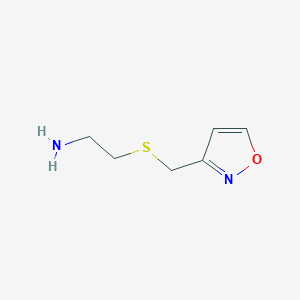
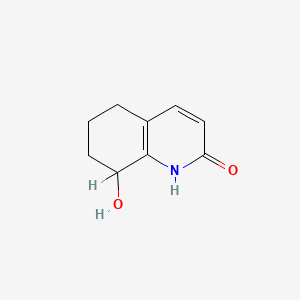
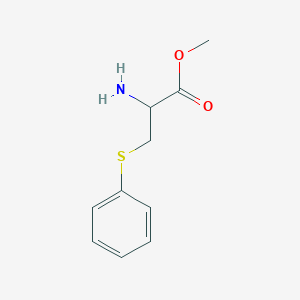
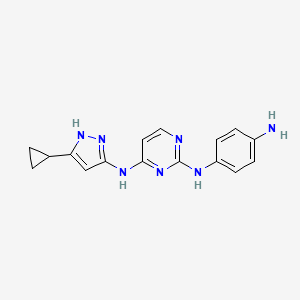
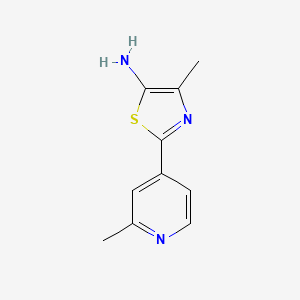
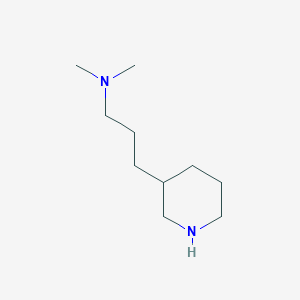
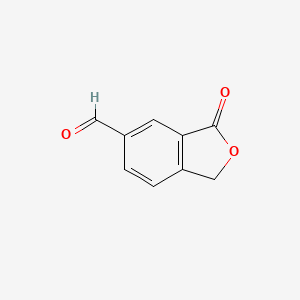
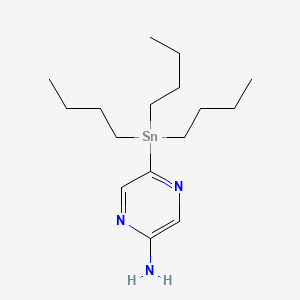
![Ethyl 6-(2-oxoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8701170.png)

